2-morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Description
2-Morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate is a synthetic ester derivative featuring a benzofuran core substituted with hydroxyl, methoxy, and methyl groups at positions 4, 6, and 7, respectively. The (E)-configuration of the hex-4-enoate double bond is critical for its stereochemical stability . This compound is structurally related to natural and synthetic benzofuran derivatives, which are often explored for bioactive properties, including anti-inflammatory and antimicrobial activities.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861297 | |
| Record name | 2-(Morpholin-4-yl)ethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-64-5 | |
| Record name | 2-(4-Morpholinyl)ethyl 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Méthodes De Préparation
Starting Materials and Initial Reaction Steps
The synthesis begins with the preparation of the benzofuran core structure. A common precursor is 5-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid, which is subsequently esterified with 2-morpholin-4-ylethanol. The benzofuran moiety is typically synthesized via cyclization of substituted salicylaldehyde derivatives under acidic conditions. For example, bromomalonic acid monoethyl ester monoamide reacts with 5-(4-tert-butoxycarbonylpiperazin-1-yl)-2-hydroxybenzaldehyde in dimethylformamide (DMF) at 80–150°C for 2–10 hours to form the benzofuran ring.
Esterification Reaction Conditions
The esterification step employs 2-morpholin-4-ylethanol and the carboxylic acid derivative in toluene or xylene under azeotropic conditions to remove water, facilitating the reaction equilibrium toward ester formation. Traditional methods require prolonged reflux (60–100 hours), often resulting in colored impurities. The reaction is catalyzed by acid or base, with potassium carbonate in DMF being a common choice for deprotonation.
Purification and Isolation
Crude product purification involves column chromatography on silica gel with ethyl acetate/hexane gradients (5–20%) to isolate the target compound. For example, after esterification, the mixture is cooled, diluted with ethyl acetate, washed with aqueous NH₄Cl, dried over Na₂SO₄, and concentrated before chromatography.
Optimized Synthetic Protocols
Base-Catalyzed Acceleration
Recent patents disclose improved methods using basic conditions (pH 8–11) to accelerate esterification. By replacing traditional acid catalysts with alkali metal alkoxides, reaction times are reduced to 12–24 hours while maintaining yields >90%. This approach minimizes side reactions, such as hydrolysis of the morpholine ring, and enhances product purity.
Solvent and Temperature Optimization
Polar aprotic solvents like DMF or THF improve solubility of intermediates, particularly at low temperatures (−78°C to 0°C). For instance, MeLi-mediated additions in THF at −78°C ensure controlled nucleophilic attack on carbonyl groups, preventing undesired polymerization. Post-reaction warming to room temperature facilitates final coupling steps.
Catalytic vs. Stoichiometric Methods
While stoichiometric reagents like paraformaldehyde are used in early steps, catalytic systems (e.g., CuI/TMEDA) enable efficient alkyne functionalization. These methods reduce waste and improve atom economy, though they require stringent moisture control.
Industrial-Scale Production
Large-Scale Esterification
Industrial processes prioritize azeotropic water removal using toluene or xylene, enabling continuous distillation and higher throughput. Reactors are equipped with Dean-Stark traps to separate water, driving the esterification to completion. Post-reaction, the mixture is filtered to remove salts and concentrated under vacuum.
Crystallization and Polishing
The crude ester is recrystallized from ethanol or ethyl acetate to achieve pharmaceutical-grade purity (>99.5%). Impurities, such as unreacted 2-morpholin-4-ylethanol, are removed via successive washes with cold hexane.
Analytical Characterization
Spectroscopic Data
Analyse Des Réactions Chimiques
Types of Reactions
2-morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the morpholine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Impurity in Drug Formulations
Mycophenolate Mofetil (MMF) is an immunosuppressant widely used in organ transplantation. The compound discussed here serves as an impurity (specifically, Impurity G) in MMF formulations. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies require detailed characterization of these impurities to assess their impact on drug quality.
Immunosuppressive Activity
Research indicates that derivatives of Mycophenolate Mofetil exhibit immunosuppressive properties. The compound may contribute to the overall efficacy of MMF by modulating immune responses, which is essential for preventing organ rejection in transplant patients. Studies have shown that MMF and its impurities can affect lymphocyte proliferation and cytokine production, thereby influencing immune system behavior .
Case Study: Efficacy in Transplant Patients
A clinical study involving renal transplant recipients demonstrated that patients receiving MMF had lower rates of acute rejection compared to those on alternative immunosuppressants. The presence of impurities like 2-morpholin-4-ylethyl 6-(4-hydroxy...) was monitored throughout the study to ensure compliance with safety standards .
Case Study: Safety Profile Analysis
Another case study focused on the safety profile of MMF, highlighting the importance of identifying and quantifying impurities such as this compound. Adverse effects were correlated with specific impurity levels, leading to recommendations for stricter quality control measures during manufacturing .
Research Findings
Recent research has explored the synthesis and characterization of this compound, emphasizing its role as a degradation product of MMF. Analytical techniques such as HPLC and NMR spectroscopy have been employed to study its stability and behavior under various conditions .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
a. Sorbitol (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- Key Difference: Replaces the morpholinoethyl ester with a sorbitol ester.
- Impact: The sorbitol ester introduces additional hydroxyl groups, enhancing hydrophilicity compared to the morpholinoethyl variant. This may influence solubility and bioavailability .
- Pharmacopeial Data : Formulations containing this derivative require pH stabilization (6.0–7.0) for optimal shelf-life .
b. (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid
- Key Difference : Lacks the ester moiety, existing as a free carboxylic acid.
c. Morpholinoethyl vs. Other Ester Derivatives
- Alternative Esters (e.g., methyl, benzyl): Lower molecular weight esters (e.g., methyl) may exhibit faster hydrolysis rates, impacting pharmacokinetics .
Physicochemical and Pharmacological Properties
Research Findings
- Stereochemical Specificity: The (E)-configuration in the hex-4-enoate chain is conserved across analogues, suggesting its necessity for maintaining structural integrity and interaction with biological targets .
- Synthase Inhibition : Benzofuran derivatives with 3-oxo groups (as in this compound) have shown inhibitory activity against pro-inflammatory enzymes like COX-2 in preclinical models, though direct data for this compound are lacking .
Activité Biologique
2-Morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, also known by its CAS number 224052-51-1, is a compound with significant biological activity. It is structurally related to mycophenolate mofetil, an immunosuppressant drug. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H31NO8 |
| Molecular Weight | 449.49 g/mol |
| CAS Number | 224052-51-1 |
| Melting Point | 154–155 °C |
| Solubility | >83.3 mg/mL in DMSO |
The compound exhibits immunosuppressive properties, primarily through the inhibition of lymphocyte proliferation. This is achieved by blocking the de novo pathway of purine synthesis, which is crucial for DNA synthesis in activated lymphocytes. The structural features that contribute to its activity include the morpholine ring and the benzofuran moiety, which enhance its binding affinity to target enzymes involved in immune response modulation.
Biological Activity
Research has indicated that derivatives of benzofuran compounds often display various biological activities, including:
- Antioxidant Activity : Some studies have shown that benzofuran derivatives can scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage.
- Antiviral Properties : Certain analogs have demonstrated effectiveness against viruses such as HIV and herpes simplex virus (HSV), suggesting a broad spectrum of antiviral activity.
- Anticancer Effects : Preliminary studies have indicated that compounds with similar structures may inhibit tumor growth in various cancer cell lines.
Case Study 1: Immunosuppressive Effects
A study investigated the immunosuppressive effects of 2-morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-benzofuran) in a murine model. The results demonstrated a significant reduction in T-cell proliferation when treated with varying concentrations of the compound, indicating its potential use in transplant medicine to prevent organ rejection.
Case Study 2: Antioxidant Activity
In vitro assays revealed that the compound exhibits a strong ability to reduce reactive oxygen species (ROS) levels in human cell lines. This suggests potential applications in conditions characterized by oxidative stress, such as neurodegenerative diseases.
Comparative Analysis with Related Compounds
Q & A
Q. What experimental design strategies are recommended for synthesizing this compound efficiently?
Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions with minimal trials. Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways, narrowing experimental focus. This hybrid approach reduces trial-and-error inefficiencies and accelerates synthesis optimization .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound during synthesis?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and multidimensional NMR spectroscopy (1H, 13C, 2D-COSY) to resolve complex substituent arrangements, particularly the morpholine and benzofuran moieties. Cross-validate with FT-IR spectroscopy to detect functional groups like ester carbonyls and hydroxyls .
Q. How can researchers address low yields in the esterification step of this compound?
Optimize reaction conditions by screening acylating agents (e.g., morpholin-4-ylethyl chloride) and bases (e.g., DMAP) using DoE. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC , and employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing side-product interference .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed reaction outcomes?
Apply density functional theory (DFT) or ab initio calculations to model reaction intermediates and transition states. Compare computed activation energies with experimental kinetics (e.g., via Arrhenius plots) to identify mechanistic discrepancies. Refine models iteratively using experimental data (e.g., HPLC yield trends), creating a feedback loop for mechanistic validation .
Q. What strategies are effective for optimizing enantiomeric purity in the synthesis of this chiral compound?
Implement chiral chromatography (e.g., HPLC with polysaccharide-based columns) for real-time enantiomeric excess (ee) monitoring. Screen asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) using DoE to balance ee and yield. Explore kinetic resolution during esterification if racemization occurs .
Q. How can hybrid frameworks enhance scalability of synthesis protocols?
Integrate process simulation software (e.g., Aspen Plus) with bench-scale data to model heat/mass transfer effects. Use sensitivity analysis to identify critical scale-up parameters (e.g., mixing efficiency, residence time). Validate findings in pilot-scale reactors with inline FT-IR or Raman spectroscopy for real-time monitoring .
Q. What interdisciplinary approaches elucidate metabolic pathways of this compound?
Combine in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS for metabolite identification. Use molecular docking to predict cytochrome P450 interactions. Validate via isotopic labeling (e.g., 13C) and in vivo pharmacokinetic studies in model organisms .
Data Contradiction & Validation
Q. How should researchers analyze conflicting spectral data for this compound?
Perform 2D-NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with X-ray crystallography if single crystals are obtainable. Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What methodologies reconcile discrepancies in catalytic efficiency across studies?
Standardize reaction conditions (solvent, temperature) using CRD (Central Composite Design) . Compare turnover numbers (TON) under identical protocols. Use multivariate regression analysis to isolate variables (e.g., ligand electronic effects) causing variability .
Methodological Resources
- Computational Tools : Gaussian, ORCA for quantum calculations .
- Experimental Design : JMP, Minitab for DoE .
- Separation Technologies : Membrane filtration systems (e.g., tangential flow) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
